The Strategic Role of 2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride in Modern Drug Discovery
The Strategic Role of 2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Building Blocks
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic incorporation of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby transforming a promising lead compound into a viable drug candidate. Within the arsenal of fluorinated building blocks, 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride, a trifluoromethylated analog of alaninol, has emerged as a versatile and highly valuable chiral synthon. Its unique structural features—a primary alcohol, a primary amine, and a stereocenter adjacent to a trifluoromethyl group—provide a rich platform for the synthesis of complex and biologically active molecules. This guide offers a comprehensive overview of the properties, synthesis, and applications of this important intermediate, providing researchers and drug development professionals with the technical insights necessary to leverage its potential in their programs.
Physicochemical and Spectroscopic Characteristics
2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a white to off-white solid that is typically supplied as a racemic mixture or in its enantiomerically pure forms.[1][2] The hydrochloride salt enhances its stability and water solubility, facilitating its use in a variety of reaction conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇ClF₃NO | [1][3] |
| Molecular Weight | 165.54 g/mol | [1][3] |
| CAS Number | 121547-23-9 (racemate) | [1][3] |
| 1255946-09-8 ((S)-enantiomer) | [4] | |
| 172490-05-0 ((R)-enantiomer) | ||
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the CH₂OH group, the methine proton at the stereocenter, and the protons of the ammonium group. The coupling of the methine proton with the adjacent methylene protons and the trifluoromethyl group would provide key structural information.
-
¹³C NMR: The carbon NMR spectrum would display signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the methine carbon, and the methylene carbon.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
FT-IR: The infrared spectrum would be characterized by broad absorption bands corresponding to the O-H and N-H stretching vibrations of the alcohol and ammonium groups, respectively. C-H, C-F, and C-O stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage adjacent to the trifluoromethyl group.
Synthesis and Manufacturing
The synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride typically originates from trifluoroalanine or its ester derivatives. A common and efficient laboratory-scale preparation involves the reduction of the corresponding amino ester.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize (S)-2-Amino-3,3,3-trifluoropropan-1-ol from (S)-Trifluoroalanine ethyl ester hydrochloride.
Materials:
-
(S)-Trifluoroalanine ethyl ester hydrochloride
-
Lithium aluminum hydride (LiAlH₄)[5]
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
A solution of (S)-Trifluoroalanine ethyl ester hydrochloride in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous THF is added dropwise to the stirred solution of the amino ester, maintaining the temperature below 5°C.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the sequential slow addition of ethyl acetate, followed by water, and then a 15% aqueous solution of sodium hydroxide at 0°C.[6]
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-Amino-3,3,3-trifluoropropan-1-ol.
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product.
Causality behind Experimental Choices:
-
The use of an anhydrous solvent like THF is critical as LiAlH₄ reacts violently with water.[7]
-
The reaction is performed at low temperature to control the exothermicity of the reduction.
-
The specific quenching procedure (Fieser workup) is employed to safely decompose the excess LiAlH₄ and to precipitate the aluminum salts in a granular form that is easy to filter.[6]
-
Conversion to the hydrochloride salt aids in purification by crystallization and improves the long-term stability of the final product.
Applications in Drug Discovery and Development
The trifluoroalaninol scaffold is a key component in the design of various therapeutic agents, particularly protease inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. The trifluoromethyl group can act as a bioisostere for other functional groups and can form crucial interactions within the active site of an enzyme.
Case Study: A Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][9] The design of many DPP-4 inhibitors involves the incorporation of a chiral amino alcohol moiety that interacts with the active site of the enzyme. The use of 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride offers a unique opportunity to introduce a trifluoromethyl group into this key recognition element.
Caption: Synthetic strategy for DPP-4 inhibitor analogs.
The trifluoromethyl group in these analogs can enhance binding to the S1 pocket of DPP-4, which often contains a hydrophobic region. Furthermore, the electron-withdrawing nature of the CF₃ group can influence the pKa of the adjacent amino group, potentially optimizing its interaction with key amino acid residues in the enzyme's active site.
Potential Role in HIV Protease Inhibitors
The development of HIV protease inhibitors has been a major breakthrough in the treatment of HIV/AIDS. Many of these inhibitors are peptidomimetics that mimic the transition state of peptide bond cleavage by the viral protease. The hydroxyethylamine and related isosteres are common features in these drugs. The incorporation of a trifluoromethyl group adjacent to the hydroxyl group, as found in derivatives of 2-Amino-3,3,3-trifluoropropan-1-ol, can significantly enhance the potency and pharmacokinetic profile of these inhibitors. For example, in the context of darunavir, a potent HIV protease inhibitor, analogs incorporating a trifluoromethyl group could be synthesized to explore structure-activity relationships and potentially improve resistance profiles.[10]
Safety and Handling
2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[11]
Hazard Identification:
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups and the presence of a trifluoromethyl group make it an attractive starting material for the development of novel pharmaceuticals, particularly in the areas of metabolic diseases and infectious diseases. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists seeking to harness its potential in their drug discovery and development programs. The continued exploration of this and other fluorinated synthons will undoubtedly lead to the creation of new and improved therapeutic agents.
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